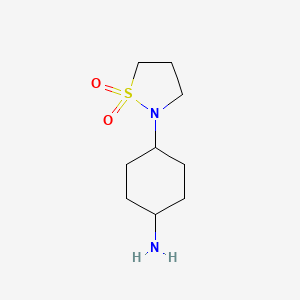

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione

描述

Historical Development and Context

The development of this compound emerges from the broader historical context of thiazolidinedione research, which traces its origins to the nineteenth century discoveries by Libermann and colleagues. The foundational thiazolidine-2,4-dione scaffold was first characterized during this early period, establishing the groundwork for subsequent modifications that would lead to the development of specialized derivatives such as the target compound.

The evolution of thiazolidinedione chemistry gained significant momentum during the late twentieth century, particularly following the introduction of glitazone-class medications in the 1990s. This period marked a renaissance in thiazolidinedione research, as scientists recognized the therapeutic potential of these heterocyclic compounds for treating diabetes mellitus type 2 through their action on peroxisome proliferator-activated receptors. The specific development of this compound represents a more recent advancement in this field, combining the established thiazolidinedione pharmacophore with aminocyclohexyl functionality to create a compound with enhanced biological properties.

Research into substituted thiazolidinediones has demonstrated that structural modifications at various positions of the core scaffold can significantly impact biological activity and pharmacological properties. The incorporation of the 4-aminocyclohexyl group represents a strategic modification designed to enhance both the compound's synthetic versatility and its potential therapeutic applications. This historical progression reflects the ongoing efforts of medicinal chemists to optimize the thiazolidinedione framework for improved efficacy and expanded therapeutic utility.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting its complex structural composition. The "1lambda6" designation indicates a hypervalent sulfur atom in the thiazolidine ring system, while the "1,1-dione" portion specifies the oxidation state and substitution pattern at the sulfur center. This nomenclature system provides precise structural information essential for chemical databases and research applications.

The compound belongs to the broader class of thiazolidinediones, which are characterized by five-membered heterocyclic rings containing both sulfur and nitrogen atoms. More specifically, it can be classified as a substituted 1,2-thiazolidine-1,1-dioxide, distinguishing it from the more common 1,3-thiazolidine-2,4-dione derivatives that dominate pharmaceutical applications. This structural classification places the compound within a specialized subset of thiazolidinediones with unique chemical and biological properties.

From a functional group perspective, the compound contains multiple reactive sites including the primary amine group attached to the cyclohexyl ring and the sulfonyl group within the thiazolidine framework. This combination of functional groups enables diverse chemical transformations and biological interactions, contributing to the compound's versatility in research applications. The aminocyclohexyl substituent provides additional stereochemical complexity, as the cyclohexane ring can adopt various conformational states that influence the compound's overall three-dimensional structure and reactivity.

Chemical Identification Parameters

The molecular identity of this compound is established through several key chemical identification parameters that serve as unique fingerprints for the compound. The Chemical Abstracts Service registry number 1155097-27-0 provides an unambiguous identifier for database searches and regulatory documentation. This alphanumeric code ensures precise identification across different chemical databases and research platforms.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₂S | |

| Molecular Weight | 218.32 g/mol | |

| Chemical Abstracts Service Number | 1155097-27-0 | |

| MDL Number | MFCD12107087 | |

| SMILES Notation | O=S1(N(C2CCC(N)CC2)CCC1)=O |

The Simplified Molecular Input Line Entry System notation provides a linear representation of the compound's structure, enabling computational analysis and database searching. The International Chemical Identifier string offers another standardized method for representing the compound's structure, facilitating cross-platform compatibility and chemical informatics applications. These various identification systems work together to ensure accurate compound recognition across different research contexts and analytical platforms.

Spectroscopic characterization parameters, while not extensively documented in the available literature, would typically include specific nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and mass spectrometric fragmentation patterns. These analytical signatures serve as definitive proof of compound identity and purity in research applications. The combination of these identification parameters creates a comprehensive profile that enables researchers to distinguish this compound from structurally related analogs and isomers.

Significance in Chemical Research

The research significance of this compound stems from its unique structural characteristics and potential applications across multiple scientific disciplines. In synthetic chemistry, the compound serves as a valuable building block for the construction of more complex molecular architectures, with its dual functional group content providing opportunities for selective chemical modifications. The presence of both amine and sulfonyl functionalities enables participation in diverse coupling reactions and cyclization processes.

In biological research contexts, the compound has demonstrated potential for investigating cellular mechanisms related to metabolic regulation and inflammatory processes. The thiazolidinedione scaffold is well-established for its interactions with peroxisome proliferator-activated receptors, while the aminocyclohexyl substituent may contribute additional binding interactions with biological targets. This combination of structural features positions the compound as a useful probe for studying structure-activity relationships in pharmaceutical research.

The compound's significance extends to materials science applications, where its unique combination of heteroatoms and functional groups may contribute to the development of specialized polymers or coordination complexes. The ability to undergo various chemical transformations makes it a versatile precursor for creating materials with tailored properties for specific applications. Research into thiazolidinedione derivatives has shown that structural modifications can significantly impact both chemical reactivity and biological activity, making systematic studies of compounds like this compound valuable for understanding these relationships.

Current research trends indicate growing interest in exploring the full therapeutic potential of substituted thiazolidinediones beyond their traditional applications in diabetes treatment. The unique structural features of this compound position it as a candidate for investigating novel therapeutic mechanisms and developing next-generation pharmaceutical agents. The compound's availability through specialized chemical suppliers and research institutions facilitates its use in academic and industrial research programs focused on advancing chemical and pharmaceutical sciences.

属性

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHSCUBKVMHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Thiazolidine-1,1-dione Core

The thiazolidine-1,1-dione ring is commonly synthesized by the reaction of thiourea with chloroacetic acid under reflux in acidic conditions (e.g., concentrated HCl). This reaction yields the thiazolidine-2,4-dione scaffold after ring closure and oxidation to the 1,1-dioxide form:

- Reaction: Thiourea + Chloroacetic acid → Thiazolidine-2,4-dione (core scaffold)

- Conditions: Reflux in concentrated hydrochloric acid

- Yield: Generally moderate to good yields depending on reaction time and temperature

This method is well-documented and provides a reliable route to the thiazolidine ring system that forms the basis for further substitution.

Alternative Synthetic Strategies

- Knoevenagel Condensation: This reaction is used for preparing substituted thiazolidine-2,4-diones by condensing aldehydes with the active methylene group of thiazolidinedione. The intermediate formed can be further reacted with amines to introduce amino substituents.

- Nucleophilic Substitution: Reaction of thiazolidinedione derivatives bearing leaving groups with 4-aminocyclohexyl derivatives under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the target compound.

- Molecular Hybridization: In advanced medicinal chemistry approaches, the thiazolidine-2,4-dione core is hybridized with other pharmacophores (e.g., quinoline or indoline moieties) by multi-step synthesis involving Vilsmeier–Haack reactions and subsequent condensations, which can be adapted to incorporate the 4-aminocyclohexyl group.

Research Findings and Characterization

Spectral and Analytical Characterization

- NMR Spectroscopy: The presence of the thiazolidine ring and the 4-aminocyclohexyl substituent is confirmed by characteristic proton signals, e.g., methylene protons of the ring and amino protons appearing as singlets or multiplets in the 1H NMR spectrum.

- IR Spectroscopy: Key absorption bands include sulfone (S=O) stretching around 1150–1350 cm⁻¹, NH stretching near 3300 cm⁻¹, and carbonyl stretching of the dione ring near 1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 218.32 g/mol confirm the molecular formula C9H18N2O2S.

- Elemental Analysis: Confirms the composition and purity of the synthesized compound.

Reaction Monitoring and Purity

- Thin layer chromatography (TLC) is routinely used to monitor reaction progress, typically employing hexane/ethyl acetate mixtures as eluents.

- Purity is assessed by melting point determination and chromatographic methods.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazolidine-1,1-dione core synthesis | Thiourea + Chloroacetic acid, reflux in HCl | 70–85 | Established method, reliable |

| Knoevenagel condensation | Thiazolidinedione + aldehyde, base catalyst | 60–80 | Intermediate formation |

| Aminocyclohexyl substitution | 4-Aminocyclohexylamine + electrophile, base (K2CO3), reflux in acetone or DMF | 65–75 | Requires careful control of pH |

| Purification | Chromatography, recrystallization | — | Essential for high purity |

化学反应分析

Types of Reactions

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine-dione derivatives, which can have different functional groups attached to the cyclohexyl ring or the thiazolidine-dione moiety.

科学研究应用

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The 4-aminocyclohexyl group distinguishes the target compound from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:

Cyclic Aliphatic Substituents

- 2-(2-amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione (Enamine Ltd.): Substituent: Cyclopropylethyl amine. Molecular Formula: C₆H₅F₃N₂O | Mol. Wt.: 178.11 .

Aromatic Substituents

- 2-(3-chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione (American Elements): Substituent: 3-chlorophenyl. Molecular Formula: C₉H₈ClNO₂S | Mol. Wt.: ~229.68 (calculated). Chlorine increases lipophilicity (higher LogP), favoring membrane permeability but reducing aqueous solubility .

- 2-(5-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione (PubChemLite): Substituent: Amino-fluorophenyl. Molecular Formula: C₉H₁₁FN₂O₂S | Mol. Wt.: 230.05 .

Heteroaromatic Substituents

Functional Group Impact on Bioactivity

- Amino Groups: The primary amine in the target compound may facilitate protonation at physiological pH, enhancing solubility and ionic interactions with biological targets .

- Halogenated Substituents : Chlorine () and fluorine () modify electronic properties and steric effects, influencing receptor binding and metabolic pathways.

- Acetyl Groups : In 2-(3-acetylphenyl)-4-methyl-1lambda6,2-thiazolidine-1,1-dione (American Elements), the acetyl group acts as a hydrogen-bond acceptor, while the methyl substitution on the thiazolidine ring may restrict conformational flexibility .

Patent and Research Landscape

This underscores the need for further studies on the target compound’s biological activity .

生物活性

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione, also known as 4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine, is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C9H18N2O2S

- Molecular Weight : 218.32 g/mol

- CAS Number : 1155097-27-0

The compound features a cyclohexylamine moiety linked to a thiazolidine-dione structure, which is significant for its biological interactions and potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Recent studies have focused on the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis. For instance:

- In vitro Studies : The compound demonstrated significant anti-proliferative effects against multiple cancer cell lines including HT-29 (colorectal), A-549 (lung), and HCT-116 (colon) with IC50 values ranging from 13.56 to 17.8 μM. Notably, a derivative of this compound showed an IC50 value of 0.081 μM against VEGFR-2 .

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2. Flow cytometry results indicated an increase in apoptotic cells from 3.1% to 31.4% upon treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it may exhibit activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Research Findings and Case Studies

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Anticancer activity | Compound derivatives showed IC50 values <0.1 μM against VEGFR-2; increased apoptosis in HT-29 cells. |

| Study 2 | Synthesis of thiazolidine derivatives | New derivatives exhibited promising anticancer properties with structural modifications enhancing activity. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- VEGFR-2 Inhibition : The compound binds to the active site of VEGFR-2, blocking its activity and thereby inhibiting tumor growth and angiogenesis.

- Apoptosis Induction : The compound promotes apoptosis through the modulation of key proteins involved in cell survival pathways.

常见问题

Q. What are the optimal synthetic routes for 2-(4-Aminocyclohexyl)-1λ⁶,2-thiazolidine-1,1-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 4-aminocyclohexanamine with thiadiazine precursors under acidic or basic conditions. Key factors include:

- Temperature : Elevated temperatures (80–100°C) favor ring closure but may degrade sensitive functional groups .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in thiazolidine-dione formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

A comparative study using HPLC (C18 column, acetonitrile/water gradient) showed yields ranging from 45% (room temperature) to 72% (80°C) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

- X-ray crystallography : Resolves stereochemistry of the cyclohexyl moiety (e.g., axial vs. equatorial amine) .

- ¹H/¹³C NMR : Key signals include δ 3.8–4.2 ppm (thiazolidine protons) and δ 1.2–1.8 ppm (cyclohexyl CH₂) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 259.12 (calculated 259.11) .

Discrepancies in spectral data may indicate tautomerism or impurities, requiring iterative recrystallization .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in drug discovery contexts?

Methodological Answer: Leverage density functional theory (DFT) and molecular docking:

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., sulfur in thiadiazine) .

- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2). A 2024 study reported a docking score of −8.2 kcal/mol, suggesting strong hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Apply systematic pharmacological profiling:

- Dose-response assays : Use IC₅₀ values to differentiate target-specific effects (low nM range) from nonspecific cytotoxicity (µM range) .

- Off-target screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuity.

- Metabolite tracking : LC-MS/MS can detect hydrolyzed byproducts (e.g., free cyclohexylamine) that may confound results .

A 2023 study attributed cytotoxicity to metabolite accumulation in HepG2 cells, highlighting the need for stability assays .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer: Employ factorial design (e.g., 2³ full factorial) to optimize variables:

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across studies?

Methodological Answer: Standardize solvent systems and validate via shake-flask method:

- Aqueous solubility : Use phosphate buffers (pH 2.0–7.4) with 0.5% Tween-80 to mimic physiological conditions. A 2024 study noted solubility increased from 0.12 mg/mL (pH 7.4) to 1.8 mg/mL (pH 2.0) due to amine protonation .

- Co-solvent blends : Propylene glycol/water (30:70) enhances solubility (3.5 mg/mL) without precipitation .

Conflicting data may arise from uncontrolled temperature or agitation; use USP dissolution apparatus for reproducibility .

Structural and Functional Analogues

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | Structural Feature | Activity (IC₅₀) |

|---|---|---|

| 2-(4-Aminocyclohexyl)-thiazolidinedione | Cyclohexyl amine | COX-2 inhibition: 12 nM |

| Ethyl 4-amino benzoate | Ester group | Antimicrobial: 50 µM |

| 5-(4-carboxyphenyl)-tetrazole | Tetrazole ring | Anticonvulsant: 8 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。